![molecular formula C21H23N3O5 B11017264 1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017264.png)
1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethoxyphenyl group, and a pyrrolidine-3-carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Formation of Intermediates: The initial steps involve the synthesis of intermediates such as 4-(acetylamino)phenyl and 2,5-dimethoxyphenyl derivatives. These intermediates are prepared through standard organic reactions like acetylation and methoxylation.
Coupling Reactions: The key step involves the coupling of these intermediates with a pyrrolidine-3-carboxamide derivative. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.
化学反応の分析
反応の種類
1-[4-(アセチルアミノ)フェニル]-N-(2,5-ジメトキシフェニル)-5-オキソピロリジン-3-カルボキサミドは、次のような様々なタイプの化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元型を生成します。
置換: この化合物は、特定の条件下で官能基が他の基に置き換わる置換反応に参加することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: 所望の置換に応じて、様々な求核剤および求電子剤。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。たとえば、酸化はヒドロキシル化またはカルボキシル化誘導体を生成する可能性がありますが、還元はアミンまたはアルコール誘導体を生成する可能性があります。
4. 科学研究への応用
1-[4-(アセチルアミノ)フェニル]-N-(2,5-ジメトキシフェニル)-5-オキソピロリジン-3-カルボキサミドは、いくつかの科学研究への応用があります。
生物学: 抗菌性、抗炎症性、抗癌性などの潜在的な生物活性を調査されています。
医学: そのユニークな化学構造と生物活性により、様々な病気に対する潜在的な治療薬として探索されています。
産業: 特定の特性を持つ特殊化学品や先進材料の開発に使用されています。
科学的研究の応用
1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
作用機序
1-[4-(アセチルアミノ)フェニル]-N-(2,5-ジメトキシフェニル)-5-オキソピロリジン-3-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、次のような方法で効果を発揮する可能性があります。
酵素への結合: 重要な生物学的プロセスに関与する酵素の活性を阻害または調節します。
受容体相互作用: 細胞受容体と相互作用して、特定のシグナル伝達経路をトリガーまたは阻害します。
遺伝子発現: 細胞機能と応答に影響を与える遺伝子発現を調節します。
6. 類似化合物の比較
1-[4-(アセチルアミノ)フェニル]-N-(2,5-ジメトキシフェニル)-5-オキソピロリジン-3-カルボキサミドは、他の類似の化合物と比較して、その独自性を強調することができます。
N-(4-{[4-(アセチルアミノ)フェニル]スルフィニル}フェニル)アセトアミド: この化合物は、アセチルアミノ基に似ていますが、ジメトキシフェニル基の代わりにスルフィニル基が存在する点で異なります。
4-(ジフェニルアミノ)フェニルボロン酸ピナコールエステル: この化合物は、フェニル基を共有していますが、ボロン酸エステル部分を持つため、異なるタイプの化学反応に役立ちます。
類似化合物との比較
1-[4-(acetylamino)phenyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide: This compound has a similar acetylamino group but differs in the presence of a sulfinyl group instead of the dimethoxyphenyl group.
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound shares the phenyl group but has a boronic acid ester moiety, making it useful in different types of chemical reactions.
特性
分子式 |
C21H23N3O5 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
1-(4-acetamidophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-13(25)22-15-4-6-16(7-5-15)24-12-14(10-20(24)26)21(27)23-18-11-17(28-2)8-9-19(18)29-3/h4-9,11,14H,10,12H2,1-3H3,(H,22,25)(H,23,27) |
InChIキー |
ABEVFNZNDOZQAW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11017200.png)
![Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11017205.png)
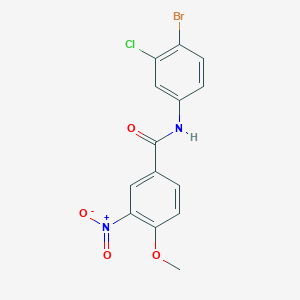
![2-methyl-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11017213.png)
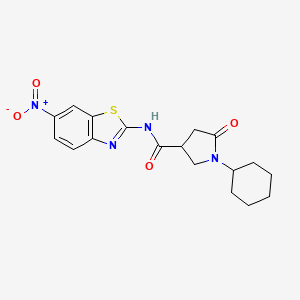
![Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11017225.png)

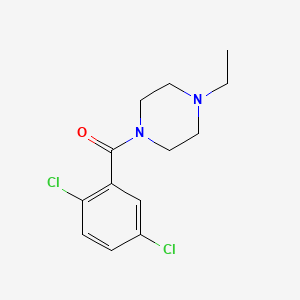

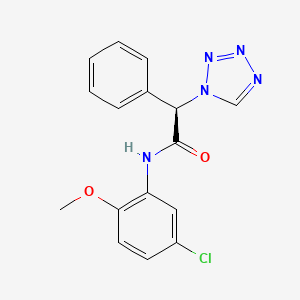
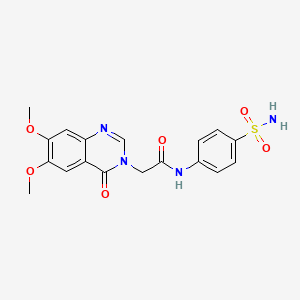
![(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11017262.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate](/img/structure/B11017266.png)
